
1-(Bromomethyl)-1-isopentylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-isopentylcyclopentane is an organic compound characterized by a bromomethyl group attached to a cyclopentane ring, which is further substituted with an isopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-isopentylcyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopentylcyclopentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-isopentylcyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by another group.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom with an iodide ion.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) are often used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Nucleophilic Substitution: Products include various substituted cyclopentanes depending on the nucleophile used.
Elimination: Alkenes are the primary products.
Oxidation: Oxidized derivatives such as alcohols or ketones can be formed.
Scientific Research Applications
1-(Bromomethyl)-1-isopentylcyclopentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-isopentylcyclopentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form a highly reactive carbocation intermediate, which can then react with various nucleophiles. This reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in having a bromomethyl group but attached to a benzene ring instead of a cyclopentane ring.
1-Bromohexane: A straight-chain alkyl bromide with similar reactivity but different structural properties.
Uniqueness
1-(Bromomethyl)-1-isopentylcyclopentane is unique due to its cyclopentane ring structure combined with an isopentyl group, which imparts distinct steric and electronic properties. This makes it a versatile intermediate in organic synthesis, offering different reactivity compared to linear or aromatic bromides.
Properties
Molecular Formula |
C11H21Br |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(3-methylbutyl)cyclopentane |
InChI |
InChI=1S/C11H21Br/c1-10(2)5-8-11(9-12)6-3-4-7-11/h10H,3-9H2,1-2H3 |
InChI Key |
HXJMFNZVDMXDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(CCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)
![(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)
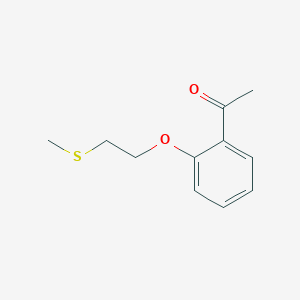

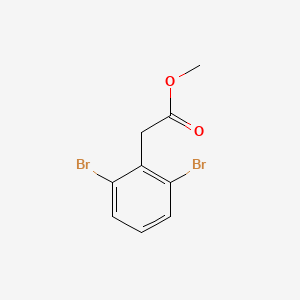
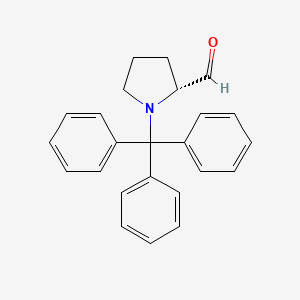

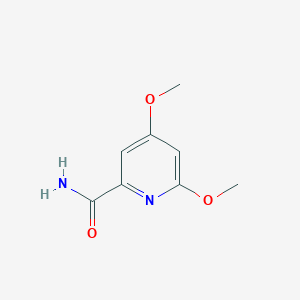
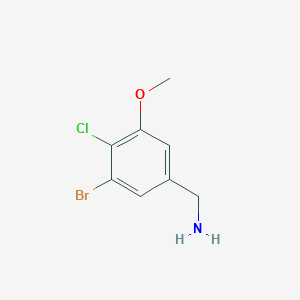
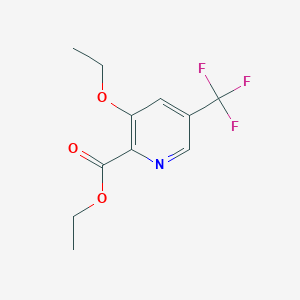
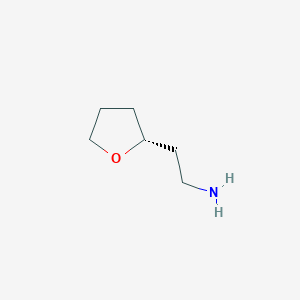
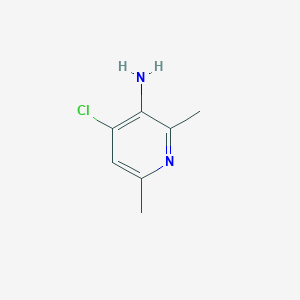
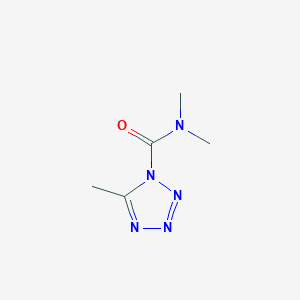
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
